N-(3-nitro-5-phenoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-(3-nitro-5-phenoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 5: A thiophen-2-yl group, contributing π-π stacking interactions.
- Position 7: A trifluoromethyl (CF₃) group, enhancing lipophilicity and metabolic stability.
This compound’s structural complexity makes it a candidate for therapeutic applications, particularly in kinase inhibition or antimicrobial activity. Below, we compare its properties with structurally related analogs.
Properties
IUPAC Name |
N-(3-nitro-5-phenoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F3N5O4S/c25-24(26,27)21-12-18(20-7-4-8-37-20)29-22-13-19(30-31(21)22)23(33)28-14-9-15(32(34)35)11-17(10-14)36-16-5-2-1-3-6-16/h1-13H,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIZDMQJMXYFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-nitro-5-phenoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Pyrazolo[1,5-a]pyrimidine core : Known for diverse pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Thiophene and phenoxy substituents : Implicated in various interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and bacterial infections.
- Cell Cycle Modulation : It has been observed to affect cell cycle progression in certain cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the observed inhibition rates:
The compound showed lower efficacy compared to standard chemotherapeutics like doxorubicin but exhibited promising results that warrant further investigation.
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several bacterial strains, revealing moderate activity. The following table presents the minimum inhibitory concentrations (MIC) against selected pathogens:
| Pathogen | MIC (µg/ml) | Reference |
|---|---|---|
| Mycobacterium tuberculosis (Mtb) | 10 | |
| Staphylococcus aureus | 20 | |
| Escherichia coli | 15 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
- Antituberculosis Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including our compound, exhibited promising anti-tubercular activity comparable to existing treatments such as isoniazid (INH) and ethambutol (EMB) .
- In Vivo Efficacy : In animal models, the compound was tested for its ability to reduce tumor size in xenograft models of breast cancer. Results indicated a significant reduction in tumor volume compared to control groups receiving no treatment.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. The trifluoromethyl and nitro groups in the structure may enhance the compound's lipophilicity and electronic properties, potentially leading to improved interactions with biological targets such as kinases involved in cancer progression.
2. Antimicrobial Properties
The presence of the phenoxy and thiophene moieties suggests potential antimicrobial activity. Compounds containing these groups have been documented to exhibit efficacy against various bacterial and fungal strains. The mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
3. Enzyme Inhibition
The compound's structure indicates potential as an enzyme inhibitor, particularly for enzymes involved in inflammatory processes or metabolic disorders. Pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, N-(3-nitro-5-phenoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be explored for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units is particularly beneficial due to their known conductive properties.
2. Photovoltaic Devices
Research indicates that compounds with similar structures can enhance the efficiency of photovoltaic devices by improving charge transport and light absorption characteristics. The trifluoromethyl group may also play a role in tuning the energy levels of the material for optimal performance.
Agricultural Chemistry Applications
1. Pesticide Development
The structural features of this compound suggest potential applications in developing novel pesticides. The phenoxy group is often associated with herbicidal activity, while the thiophene ring may contribute to insecticidal properties. Research into botanical pesticides has highlighted the importance of chemical diversity in creating effective pest management solutions.
2. Plant Growth Regulators
Compounds similar to this compound have been investigated for their ability to regulate plant growth and development. Their application could lead to enhanced crop yields and resistance against environmental stressors.
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their biological activities:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity against various cell lines with IC50 values in low micromolar range. |
| Study 2 | Reported antimicrobial efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |
| Study 3 | Investigated enzyme inhibition activities showing promising results against specific kinases involved in cancer signaling pathways. |
Chemical Reactions Analysis
Reduction of the Nitro Group
The 3-nitro group on the phenyl ring undergoes selective reduction to form an amine derivative, a critical step for modifying bioactivity or enabling further functionalization.
Key Findings :
-
Reduction proceeds quantitatively under mild conditions, preserving the pyrazolo[1,5-a]pyrimidine core .
-
The resulting amine serves as a precursor for amide couplings or diazotization .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyrazolo[1,5-a]pyrimidine ring facilitates substitution at specific positions, particularly C-3 and C-7.
Key Findings :
-
Chlorination at C-7 is a key step in synthesizing analogues with modified pharmacokinetic properties .
-
Amine substituents at C-7 enhance interactions with biological targets like ATP synthase .
Hydrolysis and Amide Formation
The carboxamide group is synthesized via hydrolysis of ester precursors followed by coupling.
Key Findings :
-
Carboxylic acid intermediates (e.g., CID 25252387) are stable and reactive toward amines .
-
Coupling efficiency exceeds 85% under optimized conditions .
Oxidation of the Thiophene Moiety
The thiophene ring undergoes regioselective oxidation to modify electronic properties.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfoxidation | H₂O₂ (30%), AcOH, 50°C, 3h | Thiophene sulfoxide derivative | |
| Sulfonation | SO₃·Py, CH₂Cl₂, 0°C, 1h | Thiophene sulfonic acid derivative |
Key Findings :
Electrophilic Substitution on the Phenoxy Ring
The phenoxy group participates in electrophilic reactions under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-nitro-5-(4-nitrophenoxy)phenyl derivative | |
| Halogenation | Br₂, FeBr₃, CHCl₃, 25°C, 6h | 4-bromo-phenoxy derivative |
Key Findings :
Functionalization of the Trifluoromethyl Group
While typically inert, the -CF₃ group participates in radical-mediated reactions under extreme conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Defluorination | Mg, EtOH, 150°C, 48h | Partially defluorinated pyrazolo[1,5-a]pyrimidine |
Key Findings :
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives
*Calculated based on molecular formula.
Key Observations:
- Position 5 : Thiophen-2-yl (target and ) vs. substituted phenyl (). Thiophene’s sulfur atom may enhance π-interactions compared to phenyl derivatives.
- Carboxamide Substituent: The target’s 3-nitro-5-phenoxyphenyl group is unique, combining nitro (electron-withdrawing) and phenoxy (moderately electron-donating) groups. Others use simpler alkyl or aryl groups (e.g., tetrahydrofuranmethyl in ).
Physicochemical Properties
- Lipophilicity : The CF₃ group increases lipophilicity in all analogs. The target’s nitro group may reduce solubility compared to methoxy or methyl substituents.
- Metabolic Stability : The CF₃ group generally enhances stability, but the nitro group in the target may increase susceptibility to reduction .
- Crystallography : Structural confirmation via X-ray (e.g., ) validates regioselectivity in related compounds, supporting analogous synthesis for the target.
Q & A
Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended for achieving high purity?
The synthesis involves multi-step organic reactions, including:
- Core pyrazolo[1,5-a]pyrimidine formation : Cyclization of precursors (e.g., aminopyrazoles with enaminones) under reflux in polar aprotic solvents like DMF or ethanol .
- Functionalization : Introduction of the 3-nitro-5-phenoxyphenyl and thiophen-2-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Optimal conditions require palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents .
- Carboxamide coupling : Activation of the carboxylic acid moiety using EDCI/HOBt or CDI, followed by reaction with the aniline derivative . Critical parameters : Temperature control (<100°C to avoid nitro group decomposition), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm >95% purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
Key techniques include:
Q. What are the stability profiles of this compound under varying pH and storage conditions?
Stability data (inferred from analogs):
Advanced Research Questions
Q. How can reaction yields be optimized for the Suzuki-Miyaura cross-coupling step involving the thiophen-2-yl group?
Design of Experiments (DOE) approach :
- Variables : Catalyst loading (0.5–5 mol%), solvent (toluene vs. THF), base (K₂CO₃ vs. Cs₂CO₃).
- Optimal conditions (from analogous reactions):
- 2 mol% Pd(PPh₃)₄, THF, K₂CO₃, 80°C, 12 h → 78% yield .
- Troubleshooting :
- Low conversion: Add molecular sieves to scavenge water .
- Byproduct formation: Use excess boronic acid (1.5 eq.) .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine analogs?
Case study : Conflicting IC₅₀ values for kinase inhibition (e.g., 0.1 µM vs. 5 µM):
Q. How can impurities from synthetic intermediates be identified and quantified?
Common impurities :
| Impurity | Source | Detection Method |
|---|---|---|
| Dehalogenated byproducts | Incomplete cross-coupling | LC-MS (m/z +2 for Cl loss) |
| Nitro-reduced derivatives | Residual Pd catalyst activity | ¹H NMR (disappearance of NO₂) |
| Mitigation : |
- Use scavengers (e.g., QuadraSil® MP for Pd removal) .
- Employ orthogonal purification (size-exclusion chromatography) .
Q. What computational methods predict the compound’s interaction with biological targets?
Approaches :
- Molecular docking : AutoDock Vina with kinase ATP-binding pockets (PDB: 4R3P). Key interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
